molecular formula C21H14BrClO4S B2937775 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate CAS No. 298216-11-2

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate

Cat. No.: B2937775
CAS No.: 298216-11-2
M. Wt: 477.75
InChI Key: BUYYHYSLXFAEDO-YIXHJXPBSA-N
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Description

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is a complex organic compound that belongs to the class of aromatic sulfonates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate typically involves a multi-step process:

    Preparation of 3-(3-chlorophenyl)prop-2-enoyl chloride: This step involves the reaction of 3-chlorobenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 3-(3-chlorophenyl)prop-2-enoyl chloride.

    Formation of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol: The 3-(3-chlorophenyl)prop-2-enoyl chloride is then reacted with phenol in the presence of a base like triethylamine to yield 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol.

    Sulfonation: Finally, the 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenol is reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine to produce the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted derivatives such as 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-aminobenzene-1-sulfonate.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
  • 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate
  • 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-bromobenzene-1-sulfonate is unique due to the presence of both bromobenzene and sulfonate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClO4S/c22-17-7-11-20(12-8-17)28(25,26)27-19-9-5-16(6-10-19)21(24)13-4-15-2-1-3-18(23)14-15/h1-14H/b13-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYYHYSLXFAEDO-YIXHJXPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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